molecular formula C15H19N5O3S2 B2505108 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-87-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2505108
CAS No.: 1105231-87-5
M. Wt: 381.47
InChI Key: ORXQEAUCSSFGSA-UHFFFAOYSA-N
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Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a pivotal negative regulator of T-cell receptor (TCR) signaling, functioning as an intracellular immune checkpoint. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76, leading to its proteasomal degradation and the subsequent termination of TCR signal transduction, which dampens T-cell activation, proliferation, and effector functions. This compound acts by binding to the ATP-binding site of HPK1, effectively blocking its kinase activity. By inhibiting HPK1, this molecule prevents the negative feedback loop, thereby augmenting TCR signaling, enhancing T-cell activation, and promoting the production of key cytokines like interleukin-2 (IL-2). Its primary research value lies in the field of immuno-oncology, where it is being investigated as a potential therapeutic agent to rejuvenate exhausted T-cells within the tumor microenvironment. Preclinical studies, as discussed in scientific literature, explore its use as a monotherapy or, more commonly, in combination with other immunotherapies such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to overcome resistance and achieve more potent and durable anti-tumor immunity. Research utilizing this inhibitor is crucial for elucidating the detailed molecular mechanisms of HPK1 in immune cell signaling and for validating its target as a promising strategy for next-generation cancer immunotherapy.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-2-12-17-18-15(24-12)16-14(21)13-10-4-3-5-11(10)19-20(13)9-6-7-25(22,23)8-9/h9H,2-8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQEAUCSSFGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Recent studies have focused on its biological activity, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C17H24N4O3S2
  • CAS Number : 951984-36-4

This compound features a complex arrangement of thiophene and pyrazole rings that contribute to its biological properties.

GIRK Channel Activation

Recent research has highlighted the compound's role as a potent activator of GIRK channels. In vitro studies demonstrated that it exhibits nanomolar potency in activating GIRK1/2 channels. The biological activity was assessed through various assays measuring the efficacy and potency of the compound against different GIRK channel subtypes.

CompoundGIRK1/2 Potency (nM)Efficacy (%)GIRK1/4 Potency (nM)Efficacy (%)
11a137 ± 2395 ± 2702 ± 21176 ± 4
11b962 ± 17092 ± 53133 ± 28959 ± 5
11c>6000>50>8000>52

This table summarizes the potency and efficacy values obtained from multiple determinations, indicating that certain derivatives maintain significant activity while others show diminished effects.

Metabolic Stability

The compound's metabolic stability was evaluated using liver microsome assays. The presence of the 1,1-dioxidotetrahydrothiophen-3-yl group was found to enhance stability significantly compared to traditional urea-based compounds. This stability is crucial for maintaining effective drug levels in vivo.

Case Study: Efficacy in Animal Models

In vivo studies conducted on rodent models demonstrated that administration of the compound resulted in notable effects on cardiac function mediated through GIRK channel activation. The results indicated a reduction in heart rate variability and improved cardiac output metrics.

Case Study: Selectivity Profile

Further investigations into selectivity revealed that while the compound effectively activates GIRK1/2 channels, it shows reduced activity towards other potassium channels like GIRK1/4. This selectivity is beneficial for minimizing potential side effects associated with broader potassium channel activation.

Research Findings and Implications

The findings from these studies suggest that 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has significant potential as a therapeutic agent targeting conditions related to dysregulated potassium channel activity. Its unique structural features confer both potency and selectivity, making it a promising candidate for further development.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

GIRK Channel Activation
One of the primary applications of this compound is in the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. Research has shown that derivatives containing the 1,1-dioxidotetrahydrothiophen-3-yl group exhibit potent activity as GIRK1/2 channel activators. These compounds were characterized for their metabolic stability and potency in biological assays, indicating their potential for therapeutic use in conditions where GIRK channel modulation is beneficial, such as neurological disorders .

Antimicrobial and Anticancer Activities
The compound's structural components suggest potential antimicrobial and anticancer properties. Compounds featuring similar thiadiazole and pyrazole moieties have been documented to exhibit significant inhibitory effects against various cancer cell lines and microbial strains. The presence of azole groups enhances lipophilicity, facilitating cellular uptake and targeting specific biomolecular pathways involved in cancer progression and microbial resistance .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of the tetrahydrocyclopenta[c]pyrazole core and subsequent functionalization with thiadiazole and dioxidothiophene groups. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds .

Case Study 1: GIRK Channel Modulation

A study focused on the synthesis of a series of compounds related to the target molecule demonstrated that certain derivatives showed nanomolar potency as GIRK channel activators. The lead compounds were subjected to drug metabolism and pharmacokinetics (DMPK) assays, revealing favorable profiles compared to traditional urea-based compounds .

Case Study 2: Anticancer Activity

In vitro studies have shown that similar compounds with thiadiazole scaffolds exhibit significant anticancer activity by targeting thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Compounds were identified with IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating their potential as dual-action agents against cancer .

Data Tables

Compound Activity IC50 (µM) Comments
Compound AGIRK Activation0.25High potency in DMPK assays
Compound BAnticancer (TS Inhibitor)0.47Effective against multiple cancer cell lines
Compound CAntimicrobial0.75Broad-spectrum activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Analog 1 : 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • Key Difference : Replaces the 5-ethyl-1,3,4-thiadiazol-2-yl group with a 4-fluorobenzyl substituent.
  • Impact :
    • Increased aromaticity and polarity due to the fluorinated benzyl group.
    • Lower lipophilicity (predicted logP ~2.5 vs. ~3.0 for the target compound) .
    • Molecular Formula: C₁₈H₂₀FN₃O₃S (MW 377.4) .
Analog 2 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Key Difference : Pyrrolidine-5-oxo core instead of cyclopenta[c]pyrazole.
  • Impact :
    • Reduced ring strain and conformational rigidity compared to the fused bicyclic system.
    • Molecular Formula: C₁₆H₁₈FN₃O₂S (MW 335.4) .

Substituent Variations

Analog 3 : Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Key Difference: Benzo[b]thiophene core with cyanoacetamide and ester groups.
  • Higher hydrolytic liability due to the ester group .
Analog 4 : 2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide
  • Key Difference : Azetidine core (4-membered ring) with dimethyl substituents.
  • Molecular Formula: C₇H₁₂N₄OS (MW 200.3) .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxidotetrahydrothiophene, 5-ethyl-1,3,4-thiadiazole ~400–420 ~3.0
Analog 1 Cyclopenta[c]pyrazole 4-Fluorobenzyl 377.4 ~2.5
Analog 2 Pyrrolidine-5-oxo 4-Fluorophenyl, 5-isopropyl-1,3,4-thiadiazole 335.4 ~2.8
Analog 4 Azetidine 1,3,4-Thiadiazole, dimethyl 200.3 ~1.5

Bioactivity Considerations

  • Thiadiazole Moieties: Known for antimicrobial and anticancer activities due to sulfur’s electron-withdrawing effects and hydrogen-bonding capacity .
  • Pyrazole Cores : Associated with anti-inflammatory and kinase-inhibitory properties; the fused cyclopenta[c]pyrazole may enhance target selectivity .
  • Sulfone Groups : Improve metabolic stability and solubility but may reduce membrane permeability .

Preparation Methods

Cyclopenta[c]Pyrazole Formation

The core structure is synthesized via [3+2] cycloaddition between cyclopentadiene derivatives and diazo compounds. A representative protocol involves:

Reagents :

  • Cyclopentenone (1.0 eq)
  • Hydrazine hydrate (1.2 eq)
  • Ethyl acetoacetate (1.5 eq)

Conditions :

  • Solvent: Ethanol (reflux, 8–12 hr)
  • Catalyst: p-Toluenesulfonic acid (0.1 eq)
  • Yield: 68–72%

Mechanism :

  • Knoevenagel condensation forms α,β-unsaturated ketone
  • Hydrazine attack generates pyrazole ring
  • Intramolecular cyclization completes tetracyclic system

Carboxamide Functionalization

The C3-position carboxamide is introduced via nucleophilic acyl substitution:

Procedure :

  • Activate pyrazole-3-carboxylic acid with thionyl chloride (2.5 eq)
  • React with 5-ethyl-1,3,4-thiadiazol-2-amine (1.1 eq) in dry THF
  • Stir at 0°C → RT for 6 hr
  • Purify by silica gel chromatography (Hexane:EtOAc 3:1)

Key Parameters :

  • Reaction yield: 81%
  • Purity (HPLC): >95%

Installation of 1,1-Dioxidotetrahydrothiophen-3-yl Group

Thiolane Synthesis and Oxidation

The sulfone moiety is introduced through a two-stage process:

Step 1: Thiolane Ring Formation

  • React 3-bromotetrahydrothiophene with sodium sulfide (Na₂S·9H₂O)
  • Conditions: DMF, 110°C, 24 hr
  • Intermediate: Tetrahydrothiophen-3-yl bromide (85% yield)

Step 2: Sulfone Generation

  • Oxidize with Oxone® (2.2 eq) in MeOH/H₂O (4:1)
  • Temperature: 0°C → RT, 8 hr
  • Conversion: >99% (monitored by TLC)

Coupling to Pyrazole Core

The sulfone-containing sidechain is attached via SN2 alkylation:

Optimized Conditions :

  • Pyrazole intermediate: 1.0 eq
  • 1,1-Dioxidotetrahydrothiophen-3-yl mesylate: 1.05 eq
  • Base: K₂CO₃ (2.0 eq)
  • Solvent: DMF, 80°C, 12 hr
  • Yield: 76%

Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

Thiadiazole Ring Construction

The 1,3,4-thiadiazole nucleus is prepared via cyclocondensation:

Reaction Scheme :

  • Ethyl hydrazinecarboxylate + CS₂ → Thiosemicarbazide
  • Cyclize with H₂SO₄ (conc.)
  • Alkylate with ethyl bromide using NaH base

Critical Parameters :

  • CS₂ stoichiometry: 1.8 eq
  • Cyclization time: 3 hr at −5°C
  • Alkylation yield: 89%

Purification and Characterization

Final amine product is purified via:

  • Recrystallization (EtOH/H₂O)
  • MP: 132–134°C
  • HRMS (ESI+): m/z calcd for C₄H₆N₃S [M+H]⁺ 128.0231, found 128.0234

Integrated Synthetic Route

The complete synthesis sequence (Table 1) demonstrates optimal conditions for large-scale production:

Step Reaction Reagents/Conditions Yield (%)
1 Pyrazole core formation Cyclopentenone, hydrazine hydrate, p-TsOH 70
2 Carboxamide coupling SOCl₂, THF, 0°C→RT 81
3 Thiolane oxidation Oxone®, MeOH/H₂O 95
4 Sulfone alkylation K₂CO₃, DMF, 80°C 76
5 Thiadiazole synthesis CS₂, H₂SO₄, NaH 89

Analytical Characterization Data

Final compound validation includes:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.85–3.15 (m, 4H, tetrahydrothiophene sulfone), 4.31 (q, J=7.5 Hz, 2H, CH₂CH₃), 7.89 (s, 1H, thiadiazole-H)
  • ¹³C NMR : 172.8 (C=O), 161.5 (thiadiazole-C2), 58.3 (sulfone-SO₂)
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O gradient)

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Early routes suffered from poor regiocontrol (40:60 N1/N2 substitution). Optimization achieved >95% N1 selectivity through:

  • Slow addition of diazo compound (−20°C)
  • Use of ZnCl₂ as Lewis acid catalyst

Sulfone Over-Oxidation

Prolonged exposure to Oxone® led to sulfonic acid byproducts. Mitigation strategies:

  • Strict temperature control (0–5°C)
  • Real-time monitoring via Raman spectroscopy

Scale-Up Considerations

Industrial production requires:

  • Continuous flow reactor for cycloaddition step (residence time 12 min)
  • Membrane-based Oxone® quenching system
  • Crystallization-induced asymmetric transformation for enantiopure sulfone

Q & A

Q. Key characterization methods :

TechniquePurposeExample Data
¹H-NMR Confirm substituent integrationδ 2.5–3.5 ppm (tetrahydrothiophene protons)
IR Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹)
Mass Spectrometry Verify molecular weight (±2 Da accuracy)

Basic: How is the purity of the compound validated, and what thresholds are acceptable for pharmacological studies?

Purity is assessed using:

  • HPLC (>95% purity threshold for in vitro assays) .
  • TLC monitoring during synthesis to track reaction progress (Rf values compared to standards) .
  • Elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced: How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation steps, while ethanol reduces side reactions .
  • Temperature control : Reactions at 60–80°C improve kinetics without degradation .
  • Stoichiometric adjustments : Excess reagents (e.g., 1.1 equivalents of aromatic aldehydes) drive reactions to completion .

Q. Example yield comparison :

SolventTemperature (°C)Yield (%)
Ethanol25 (RT)64
DMF8074
Data extrapolated from analogous syntheses

Advanced: How should contradictory biological activity data between studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) .
  • Compound stability : Test degradation under storage conditions (e.g., DMSO stock solutions at –20°C) .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

  • Vary substituents : Modify the 5-ethyl group on thiadiazole or sulfone group on tetrahydrothiophene .
  • Assay selection : Test against targets like kinases or antimicrobial panels to identify critical functional groups .
  • Data analysis : Use clustering algorithms to group compounds by activity profiles .

Advanced: What analytical techniques resolve structural ambiguities in derivatives with similar spectroscopic profiles?

  • 2D-NMR (COSY, HSQC) : Differentiate overlapping proton signals in cyclopenta[c]pyrazole .
  • X-ray crystallography : Confirm absolute configuration of chiral centers .
  • High-resolution MS : Distinguish isobaric compounds (e.g., C₃H₈ vs. C₂H₄O substituents) .

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